2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Overview
Description
2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid is a complex organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using iron fluoride as a catalyst can yield key intermediates for the synthesis of the target compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the pyridine moiety contributes to its unique biological activities. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)phenol
- 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
- (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol
Uniqueness
What sets 2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the pyridine carboxylic acid moiety contributes to its reactivity and potential for further functionalization.
Properties
IUPAC Name |
2-methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-10(13(19)20)6-8(7-18-12)9-4-2-3-5-11(9)14(15,16)17/h2-7H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBARHMEAAXAPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC=C2C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687968 | |
Record name | 2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261818-91-0 | |
Record name | 3-Pyridinecarboxylic acid, 2-methoxy-5-[2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261818-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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